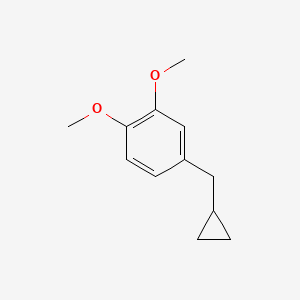
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene
Overview
Description
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene, also known as CPMD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the class of compounds known as phenylpropenes, which are known to possess a range of biological activities. CPMD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response. Additionally, 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Additionally, 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has also been shown to induce the expression of the tumor suppressor gene p53, which plays a role in the regulation of cell growth and division.
Advantages and Limitations for Lab Experiments
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and its biological activities have been well-studied. Additionally, it has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising compound for further research. However, 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise biological activities. Additionally, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the research of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, the potential toxicity and side effects of 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene need to be further investigated to determine its safety for use in humans. Overall, 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene is a promising compound that has the potential for various scientific research applications.
Scientific Research Applications
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(Cyclopropylmethyl)-1,2-dimethoxybenzene has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-oxidant properties by scavenging free radicals.
properties
IUPAC Name |
4-(cyclopropylmethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-6-5-10(7-9-3-4-9)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZUWRUZEFZESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)-1,2-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



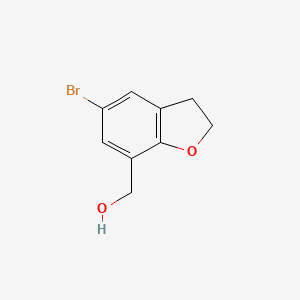
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide](/img/structure/B3268366.png)
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)

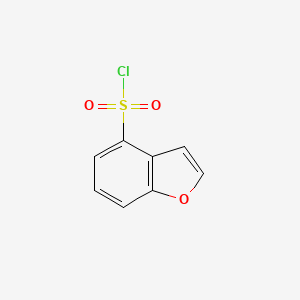
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
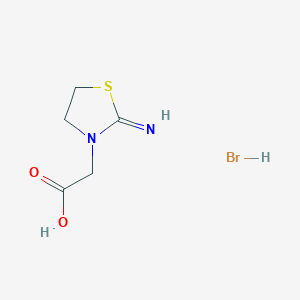
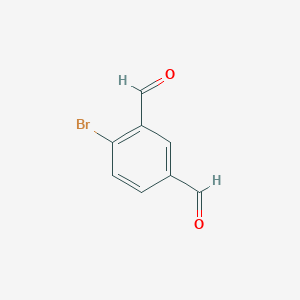
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
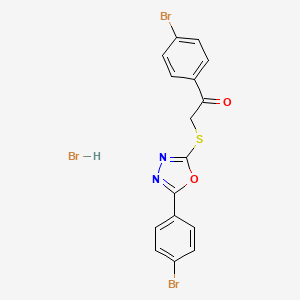
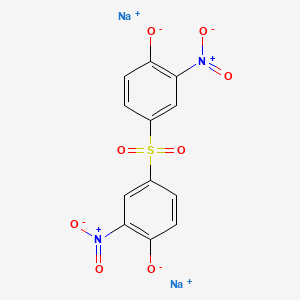
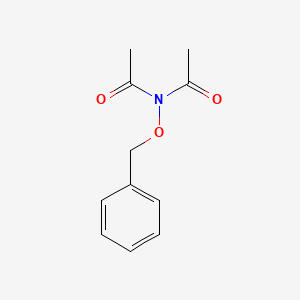
![[2-(3,5-Difluorophenyl)ethenyl]boronic acid](/img/structure/B3268447.png)